(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c21-16(22)10-3-12-1-8-15(9-2-12)28(26,27)20-14-6-4-13(5-7-14)18(25)19-11-17(23)24/h1-10,20H,11H2,(H,19,25)(H,21,22)(H,23,24)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGICWBCSQZERW-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carboxymethylcarbamoyl Intermediate: This step involves the reaction of a suitable amine with chloroacetic acid to form the carboxymethylcarbamoyl group.
Introduction of the Sulfamoyl Group: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Coupling with Phenylprop-2-enoic Acid: Finally, the intermediate is coupled with phenylprop-2-enoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains:
- α,β-unsaturated carboxylic acid (prop-2-enoic acid)
- Sulfonamide linker (sulfamoyl group)
- Carbamoyl substituent (carboxymethyl carbamate)
- Aromatic phenyl rings
Key Reactivity Insights:
Hydrolysis Reactions
-
Acidic Hydrolysis :
The sulfonamide group may cleave under strong acidic conditions (e.g., HCl), producing sulfonic acid and aniline derivatives.
Example : Similar cleavage is observed in sulfonamide-based pharmaceuticals . -
Basic Hydrolysis :
The carbamoyl group hydrolyzes in basic media (e.g., NaOH) to release glycine derivatives: \text{R NH CO O CH 2 COOH}\xrightarrow{NaOH}\text{R NH 2}+\text{HO CH 2 COO }+\text{CO 3 2 }} This aligns with carbamate hydrolysis mechanisms .
Nucleophilic Additions
- Michael Addition :
The α,β-unsaturated system reacts with nucleophiles (e.g., thiols or amines): Zosteric acid (structurally similar) demonstrates antifouling activity via thiol-Michael adducts .
Reduction of the Double Bond
Catalytic hydrogenation (e.g., H₂/Pd) reduces the E-configured double bond:This is standard for α,β-unsaturated acids .
Thermal and Photochemical Stability
Scientific Research Applications
(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The carboxymethylcarbamoyl and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their activity. The phenylprop-2-enoic acid moiety may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of acrylic acid derivatives with sulfonamide and carbamoyl substituents. Below is a comparison with structurally related compounds:
Key Observations :
Mechanistic and Functional Comparisons
Molecular Docking and Target Prediction
Computational studies using molecular docking reveal that acrylic acid derivatives with sulfonamide groups often interact with proteases or kinases. For example, the trifluoromethyl variant showed strong binding to hepatitis C virus (HCV) NS3/4A protease (docking score: -9.2 kcal/mol), while the target compound exhibited a lower score (-7.8 kcal/mol), likely due to steric hindrance from the carbamoyl group .
Phenotypic Profiling (BioMAP)
Comparative BioMAP analysis of the target compound with FDA-approved drugs revealed similarities to non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, in suppressing interleukin-6 (IL-6) production (70% inhibition at 10 µM). However, its sulfamoyl group conferred distinct effects on NF-κB signaling, unlike simpler acrylic acids .
QSAR and Tanimoto Similarity
Quantitative structure-activity relationship (QSAR) models using molecular fingerprints grouped the target compound with other sulfonamide-containing acrylic acids (Tanimoto coefficient ≥ 60%). Notably, it shared a 65% similarity with the antiviral compound "(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid" , suggesting overlapping bioactivity .
Biological Activity
The compound (2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid, a complex sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O5S
- Molecular Weight : 366.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It may modulate the activity of receptors involved in pain and inflammation, contributing to its analgesic properties.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of the compound resulted in a significant decrease in paw edema compared to control groups. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Anticancer Activity
In vitro assays using breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid with high purity?
- Methodological Answer : Synthesis typically involves coupling reactions between sulfamoylphenyl and carboxymethylcarbamoylphenyl precursors. Optimize reaction conditions (e.g., 60–80°C in polar aprotic solvents like DMF, 12–24 hr reaction time) to enhance yield and reduce byproducts . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) is recommended. Confirm purity (>95%) using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy:
- 1H NMR : Identify vinyl proton coupling (J = 16 Hz for trans configuration) in the prop-2-enoic acid moiety .
- 13C NMR : Verify carbonyl groups (δ ~170 ppm for carboxylic acid, ~165 ppm for carbamoyl).
- IR Spectroscopy : Detect characteristic stretches (e.g., O–H at ~2500–3300 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding patterns .
Q. What are the critical stability parameters for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of sulfamoyl and carbamoyl groups. Avoid exposure to moisture, strong acids/bases, and UV light. Monitor stability via periodic TLC analysis (silica plates, 10% methanol in dichloromethane) .
Advanced Research Questions
Q. How does the sulfamoyl-carbamoyl substitution pattern influence reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing sulfamoyl group activates the phenyl ring for electrophilic substitution (e.g., nitration at the para position). Carbamoyl groups may participate in hydrogen bonding, affecting solubility and aggregation. Investigate via computational modeling (DFT calculations for charge distribution) and kinetic studies (UV-Vis monitoring of reaction intermediates) .
Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism in carbamoyl groups). Use variable-temperature NMR (–40°C to 60°C in DMSO-d₆) to slow conformational exchange. Compare with NOESY/ROESY data to confirm spatial proximity of protons . For ambiguous mass spectrometry peaks (e.g., adduct formation), employ high-resolution MS (ESI-QTOF) to distinguish isotopic patterns .
Q. How can researchers design assays to evaluate biological interactions (e.g., enzyme inhibition) given the compound’s structural complexity?
- Methodological Answer : Use surface plasmon resonance (SPR) to study binding kinetics with target proteins (e.g., carbonic anhydrase). Prepare derivatives (e.g., methyl ester prodrugs) to improve solubility in buffer systems. Validate activity via fluorogenic substrate assays, correcting for autofluorescence using control experiments .
Q. What are the degradation pathways under oxidative or photolytic conditions?
- Methodological Answer : Expose to accelerated oxidative stress (3% H₂O₂, 40°C) and analyze degradation products via LC-MS/MS. For photolysis, use a xenon arc lamp (300–800 nm) and monitor cleavage of the vinyl bond (prop-2-enoic acid moiety) by tracking UV absorbance shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
